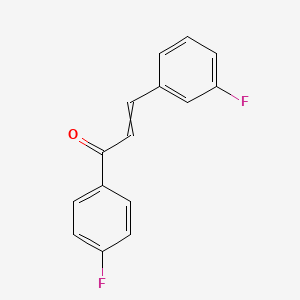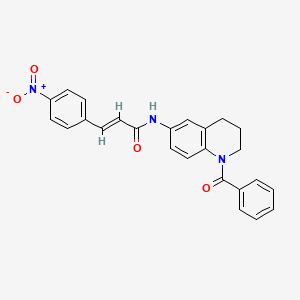
(E)-N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-nitrophenyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a benzoyl group, a tetrahydroquinoline moiety, and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-nitrophenyl)acrylamide typically involves multi-step organic reactions. One common approach is the condensation of 1-benzoyl-1,2,3,4-tetrahydroquinoline with 3-(4-nitrophenyl)acryloyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using efficient purification techniques such as recrystallization or chromatography, and ensuring the safety and environmental compliance of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-nitrophenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group can yield an amino derivative, while substitution of the benzoyl group can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-nitrophenyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structural features may interact with specific biological targets, making it a candidate for drug discovery.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of (E)-N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-nitrophenyl)acrylamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylacrylamide: Lacks the nitro group, which may affect its reactivity and biological activity.
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)acrylamide: Contains a methoxy group instead of a nitro group, potentially altering its chemical and biological properties.
Uniqueness
(E)-N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-nitrophenyl)acrylamide is unique due to the presence of both the tetrahydroquinoline and nitrophenyl groups. This combination of structural features may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C25H21N3O4 |
|---|---|
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
(E)-N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-(4-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C25H21N3O4/c29-24(15-10-18-8-12-22(13-9-18)28(31)32)26-21-11-14-23-20(17-21)7-4-16-27(23)25(30)19-5-2-1-3-6-19/h1-3,5-6,8-15,17H,4,7,16H2,(H,26,29)/b15-10+ |
Clave InChI |
UZPYUKFZWIIQKV-XNTDXEJSSA-N |
SMILES isomérico |
C1CC2=C(C=CC(=C2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])N(C1)C(=O)C4=CC=CC=C4 |
SMILES canónico |
C1CC2=C(C=CC(=C2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])N(C1)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




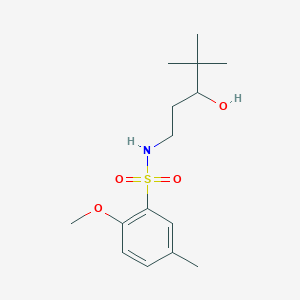


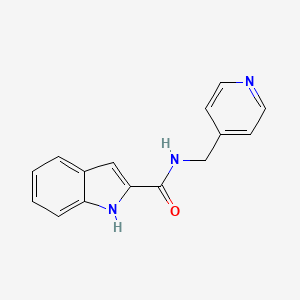
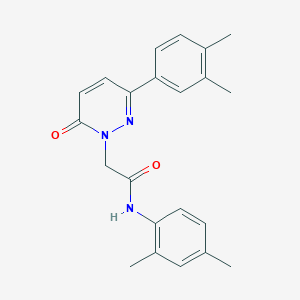
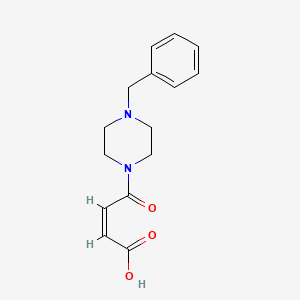
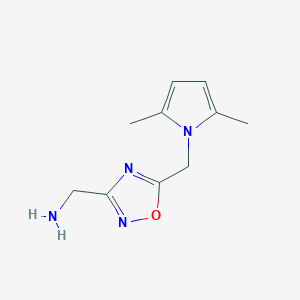
![3-Isopropylimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B14870299.png)
![1-(2,4-Dihydroxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B14870311.png)


